

# Protocol for cell lysis using Brij L23 for downstream applications

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## Compound of Interest

Compound Name: PEG 23 lauryl ether

Cat. No.: B1227228

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## Application Notes and Protocols for Cell Lysis Using Brij L23 For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing the non-ionic detergent Brij L23 for cell lysis and subsequent downstream applications. Brij L23 is a polyoxyethylene ether that is effective in solubilizing cellular membranes while being mild enough to preserve the structure and function of many proteins, making it a suitable alternative to harsher detergents like Triton X-100 in certain applications.

## Properties and Recommended Concentrations of Brij L23

Brij L23, also known as Brij 35, is a non-ionic detergent with a high Hydrophile-Lipophile Balance (HLB) of 16.9, indicating its high water solubility. Its critical micelle concentration (CMC) is approximately 0.091 mM. For cell lysis, the optimal concentration of Brij L23 can vary depending on the cell type and the specific downstream application.

Property	Value	Reference
Chemical Name	Polyoxyethylene (23) lauryl ether	[1][2]
Molecular Weight	~1198 g/mol	[3]
HLB Value	16.9	[1][3][4]
CMC	91 $\mu$ M	[1][3][4]
Form	Pellets or liquid solution	[1][3]
Solubility	40 mg/mL in H <sub>2</sub> O at 20°C	[1]

Application	Recommended Brij L23 Concentration (% w/v)	Notes
General Mammalian Cell Lysis	0.1% - 1.0%	Start with 0.5% and optimize based on cell type and desired protein yield.
Immunoprecipitation (IP)	0.1% - 0.5%	Lower concentrations are often preferred to minimize disruption of antibody-antigen interactions.
Enzyme Assays	0.015% - 0.1%	Concentration should be kept below the level that inhibits enzyme activity. Empirical testing is recommended.
Solubilization of Membrane Proteins	0.5% - 1.0%	Higher concentrations may be required for efficient solubilization of integral membrane proteins.

## Experimental Protocols

### General Protocol for Mammalian Cell Lysis

This protocol is a starting point for the lysis of adherent or suspension mammalian cells. Optimization may be required.

Materials:

- Phosphate-Buffered Saline (PBS), ice-cold
- Brij L23 Lysis Buffer:
  - 50 mM Tris-HCl, pH 7.4
  - 150 mM NaCl
  - 1 mM EDTA
  - 0.1% - 1.0% (w/v) Brij L23
  - Protease and Phosphatase Inhibitor Cocktails (added fresh)
- Cell scraper (for adherent cells)
- Microcentrifuge tubes, pre-chilled
- Microcentrifuge

Procedure:

- Cell Harvesting:
  - Adherent Cells: Wash the cell monolayer twice with ice-cold PBS. Add a minimal volume of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
  - Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.
- Cell Lysis:
  - Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C to pellet the cells.

- Carefully remove all of the supernatant.
- Resuspend the cell pellet in ice-cold Brij L23 Lysis Buffer. A general starting point is 1 mL of lysis buffer per 10<sup>7</sup> cells.
- Incubate the mixture on ice for 30 minutes, with gentle vortexing every 10 minutes to aid in lysis.
- Clarification of Lysate:
  - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
  - Carefully transfer the supernatant (clarified lysate) to a new pre-chilled microcentrifuge tube.
- Protein Quantification:
  - Determine the protein concentration of the lysate using a detergent-compatible protein assay, such as the Bicinchoninic Acid (BCA) assay. Brij L23 is compatible with the BCA assay at typical working concentrations.
- Storage:
  - Use the lysate immediately for downstream applications or store it in aliquots at -80°C for future use.

## Protocol for Immunoprecipitation (IP) using a Brij L23 Lysate

This protocol describes the immunoprecipitation of a target protein from a cell lysate prepared with Brij L23.

Materials:

- Clarified cell lysate in Brij L23 Lysis Buffer
- Primary antibody specific to the target protein

- Protein A/G agarose or magnetic beads
- Wash Buffer: Brij L23 Lysis Buffer with a lower detergent concentration (e.g., 0.1% Brij L23)
- Elution Buffer (e.g., 1x SDS-PAGE sample buffer)

Procedure:

- Pre-clearing the Lysate (Optional but Recommended):
  - Add 20-30  $\mu$ L of Protein A/G bead slurry to 1 mg of cell lysate.
  - Incubate on a rotator for 1 hour at 4°C.
  - Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
- Immunoprecipitation:
  - Add the primary antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.
  - Incubate on a rotator for 2-4 hours or overnight at 4°C.
- Capture of Immune Complexes:
  - Add 30-50  $\mu$ L of Protein A/G bead slurry to the lysate-antibody mixture.
  - Incubate on a rotator for 1-2 hours at 4°C.
- Washing:
  - Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
  - Remove the supernatant and wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all of the supernatant.
- Elution:
  - Resuspend the beads in 30-50  $\mu$ L of 1x SDS-PAGE sample buffer.

- Boil the sample for 5-10 minutes to elute the protein and denature the antibody complex.
- Centrifuge to pellet the beads, and collect the supernatant for analysis by SDS-PAGE and Western blotting.

## Protocol for a Generic Enzyme Activity Assay

This protocol provides a general framework for measuring enzyme activity in a Brij L23-prepared cell lysate. The specific substrate, buffer conditions, and detection method will depend on the enzyme of interest.

### Materials:

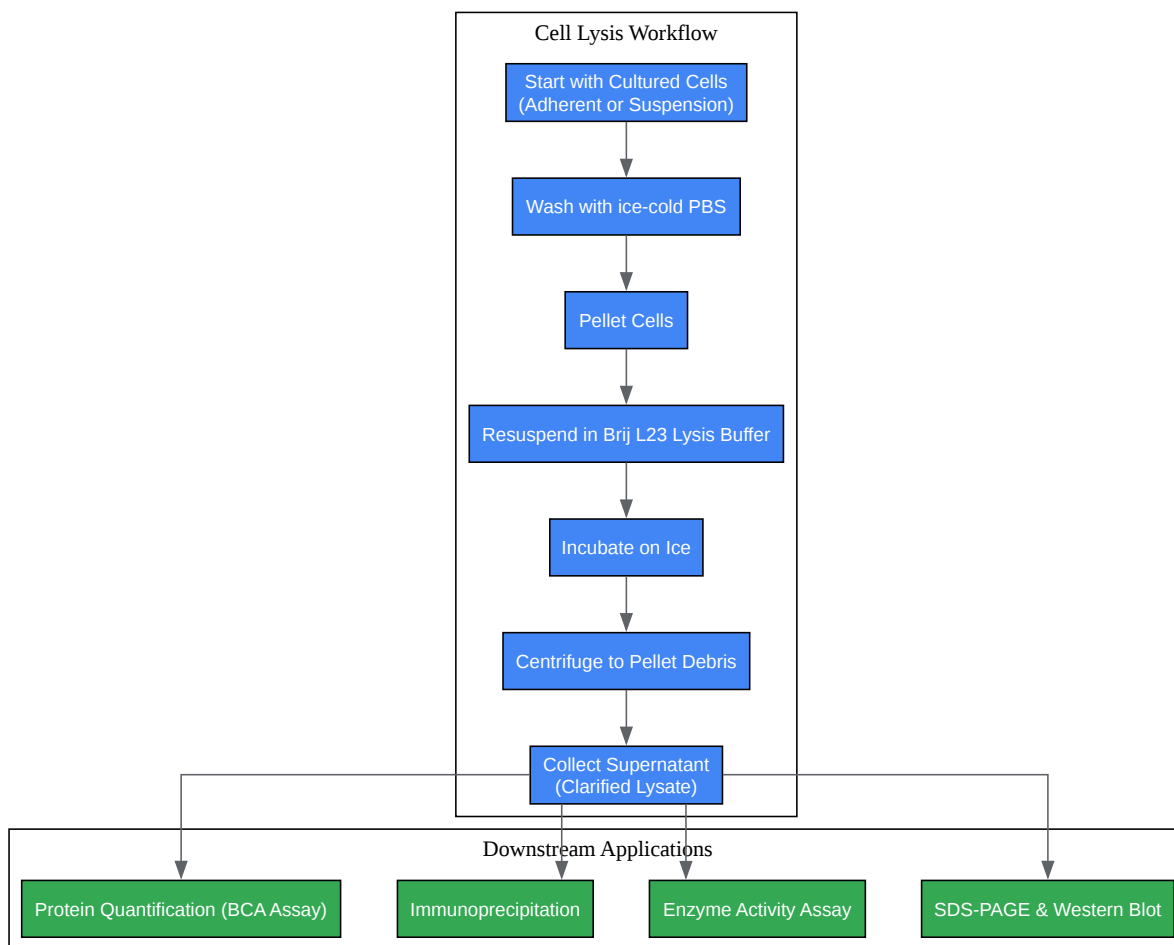
- Clarified cell lysate in Brij L23 Lysis Buffer (ensure Brij L23 concentration is below inhibitory levels for the target enzyme)
- Enzyme-specific substrate
- Assay Buffer (optimal pH and ionic strength for the enzyme)
- 96-well plate (for colorimetric or fluorometric assays)
- Plate reader

### Procedure:

- Assay Preparation:
  - Prepare the Assay Buffer and the enzyme substrate solution.
  - Dilute the cell lysate in Assay Buffer to a concentration that will yield a linear reaction rate.
- Reaction Initiation:
  - Add the diluted cell lysate to the wells of a 96-well plate.
  - Initiate the enzymatic reaction by adding the substrate solution to each well.
- Measurement:

- Immediately place the plate in a plate reader set to the appropriate wavelength for the product being formed.
- Take kinetic readings at regular intervals or a single endpoint reading after a defined incubation time at the optimal temperature for the enzyme.
- Data Analysis:
  - Calculate the rate of the enzymatic reaction (e.g., change in absorbance or fluorescence per minute).
  - Normalize the activity to the total protein concentration of the lysate to determine the specific activity of the enzyme.

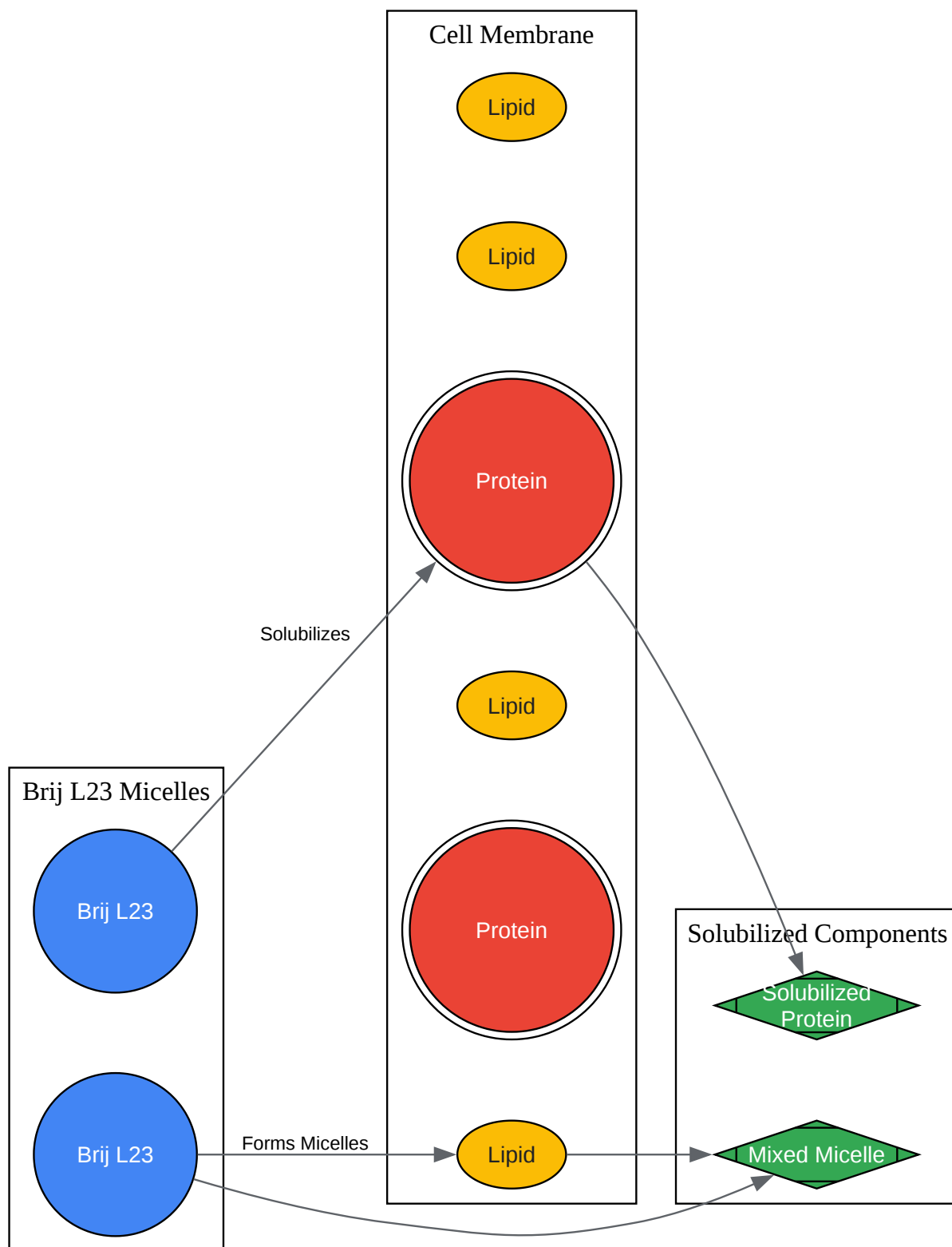
## Visualizations



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Caption: Experimental workflow for cell lysis using Brij L23 and subsequent downstream applications.



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Caption: Mechanism of Brij L23-mediated cell membrane solubilization.

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